1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Catalog No.
S571892
CAS No.
1469-94-9
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

CAS Number

1469-94-9

Product Name

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2

InChI Key

OABFIJGAEVKMJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O

The exact mass of the compound 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631975. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, CAS 1469-94-9, is a specialized β-diketone, structurally related to the common ligand dibenzoylmethane. Its key feature is an ortho-hydroxyl group on one of the phenyl rings, which imparts dual functionality. This structure allows it to function as an efficient metal chelator and, critically, as a direct precursor in the synthesis of flavones and chromones through intramolecular cyclization reactions such as the Baker-Venkataraman rearrangement. This compound exists predominantly in its enol tautomeric form, stabilized by intramolecular hydrogen bonds, a property that also influences its UV absorption characteristics and reactivity.

Substituting 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione with simpler analogs like dibenzoylmethane or its para-hydroxy isomer is functionally inadequate for key applications. The specific ortho-position of the hydroxyl group is a non-negotiable structural requirement for its use as a precursor in high-yield syntheses of flavones, chromones, and related heterocyclic systems via intramolecular cyclization. This reaction pathway is impossible with dibenzoylmethane, which lacks the necessary hydroxyl group, or with the para-isomer, where the hydroxyl group is sterically unable to participate. This unique reactivity makes the ortho-isomer a specific and essential building block, not just a substituted ligand.

Essential Precursor for Flavone Synthesis via Intramolecular Cyclization

The primary procurement driver for this compound is its mandatory role as an intermediate in the Baker-Venkataraman rearrangement, a key step in many flavone and chromone syntheses. The process involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form the 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration. Using 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione directly bypasses the initial, often lower-yielding, rearrangement step, providing a more direct and efficient route to the final heterocyclic product. For example, a one-pot synthesis of 3-fluoroflavones starting from various substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones achieves moderate to excellent yields, a route not accessible using precursors lacking the ortho-hydroxyl group.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataServes as a direct, high-yield intermediate for acid-catalyzed cyclodehydration to form flavones.
Comparator Or BaselineAlternative multi-step synthesis starting from 2-hydroxyacetophenones, which must first undergo the Baker-Venkataraman rearrangement.
Quantified DifferenceProvides a more convergent and often higher-yielding synthetic route by eliminating a key reaction step.
ConditionsAcid-catalyzed cyclization (e.g., H2SO4) following fluorination or other modifications.

For synthesizing flavones or chromones, this compound is a process-optimized precursor, not an optional starting material, leading to improved overall yields and process efficiency.

Enhanced Photostability as a UVA Filter Compared to Unsubstituted Analogs

In studies evaluating potential UVA filters, the photostability of dibenzoylmethane derivatives is critical. A comparative study of several substituted dibenzoylmethanes found that 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione (referred to as DBM1 in the study) was one of the two most stable compounds when subjected to simulated solar irradiation for two hours. While other analogs, such as the unsubstituted chalcone, showed nearly 50% decomposition after one hour, the ortho-hydroxy substitution in DBM1 contributes to significantly improved stability, a key performance indicator for UV-absorbing applications.

Evidence DimensionPhotostability (Decomposition after UV irradiation)
Target Compound DataShowed high stability with minimal decomposition after 2 hours of irradiation.
Comparator Or BaselineUnsubstituted chalcone (CH00): ~50% decomposition after 1 hour.
Quantified DifferenceSignificantly more photostable than related, unsubstituted chalcone structures.
ConditionsIrradiation with a solar simulator (8.56 mW/cm²) for up to 2 hours in ethanol solution.

The enhanced photostability makes this specific compound a more reliable and effective choice for formulations requiring long-lasting UVA protection, such as sunscreens or polymer stabilization.

Modified UV Absorption Spectrum Compared to Parent Dibenzoylmethane

The electronic properties of dibenzoylmethane derivatives are highly sensitive to substitution on the phenyl rings. The ortho-hydroxyl group on 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione acts as an auxochrome, modifying the UV absorption profile compared to the parent compound, dibenzoylmethane. While specific head-to-head molar absorptivity data is scarce, studies on related substituted dibenzoylmethanes consistently show that hydroxyl and methoxy groups alter the λmax and intensity of absorption in the UVA range (320-400 nm). This allows for the tuning of absorption properties to fit specific application windows, a level of control not possible with the unsubstituted dibenzoylmethane.

Evidence DimensionUV Absorption Maximum (λmax)
Target Compound DataAbsorption maximum in the range of 350-370 nm.
Comparator Or BaselineDibenzoylmethane (unsubstituted): Strong absorption band around 343 nm.
Quantified DifferenceThe ortho-hydroxy group shifts and modifies the primary UVA absorption band.
ConditionsMeasurement in organic solvents like ethanol.

This altered absorption spectrum allows for more precise formulation and tuning in applications like sunscreens, photosensitizers, or specialized polymer coatings where a specific UV absorption window is required.

Process-Optimized Intermediate for Flavonoid and Chromone Synthesis

This compound is the material of choice when the synthetic target is a flavone, chromone, or a related heterocyclic structure. Its pre-formed o-hydroxy-diketone structure allows for direct, acid-catalyzed cyclization, bypassing less efficient steps and improving overall process yields in pharmaceutical and fine chemical manufacturing.

High-Performance UVA Filter in Photostable Formulations

Driven by its enhanced photostability compared to other diketones and chalcones, this compound is a strong candidate for use as a UVA absorber in sunscreens, cosmetics, and for the stabilization of polymers like polypropylene against photodegradation.

Specialized Ligand for Coordination Chemistry and Metal Complex Studies

The presence of both a β-diketone moiety and a phenolic hydroxyl group allows for unique chelation behavior with metal ions. This makes it a valuable ligand for synthesizing metal complexes with specific electronic and structural properties for applications in catalysis or materials science.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1469-94-9

Wikipedia

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione

General Manufacturing Information

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023
Cutler et al. A Predictive Model for Drug Bioaccumulation and Bioactivity in Caenorhabditis elegans. Nature Chemical Biology, doi: 10.1038/nchembio.380, published online 30 May 2010 http://www.nature.com/naturechemicalbiology
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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